molecular formula C8H15NO2 B7810057 Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Cat. No.: B7810057
M. Wt: 157.21 g/mol
InChI Key: ITBIIJTXOBWJPI-KNVOCYPGSA-N
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Description

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is a chemical compound with the molecular formula C10H19NO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of acetyl and dimethyl groups attached to the morpholine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) typically involves the acetylation of 2,6-dimethylmorpholine. One common method is to react 2,6-dimethylmorpholine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) may involve continuous flow processes to enhance efficiency and yield. Large-scale reactors equipped with temperature and pressure control systems are used to maintain optimal reaction conditions. The use of automated purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of morpholine oxides.

    Reduction: Formation of 4-hydroxy-2,6-dimethylmorpholine.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) involves its interaction with specific molecular targets. The acetyl and dimethyl groups can influence the compound’s binding affinity to enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the acetyl and dimethyl groups.

    4-Acetylmorpholine: Contains the acetyl group but lacks the dimethyl groups.

    2,6-Dimethylmorpholine: Contains the dimethyl groups but lacks the acetyl group.

Uniqueness

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is unique due to the presence of both acetyl and dimethyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBIIJTXOBWJPI-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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